
4-Hydroxy-3-nitrobenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-3-nitrobenzoyl chloride is an organic compound with the molecular formula C7H4ClNO4. It is a derivative of benzoic acid, characterized by the presence of a hydroxyl group at the fourth position and a nitro group at the third position on the benzene ring, along with a chloride substituent on the carboxyl group. This compound is of significant interest in organic synthesis and various industrial applications due to its reactive functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Hydroxy-3-nitrobenzoyl chloride can be synthesized through several methods. One common approach involves the nitration of 4-hydroxybenzoyl chloride. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxy-3-nitrobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters, respectively.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or chemical reductants such as tin(II) chloride.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Reagents like ammonia, ethanol, or thiol compounds under mild to moderate conditions.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Oxidation: Potassium permanganate in alkaline conditions or chromium trioxide in acidic medium.
Major Products:
Amides, esters, and thioesters: from substitution reactions.
Amino derivatives: from reduction reactions.
Carbonyl compounds: from oxidation reactions.
Applications De Recherche Scientifique
4-Hydroxy-3-nitrobenzoyl chloride is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the preparation of biologically active compounds, such as enzyme inhibitors and receptor modulators.
Medicine: The compound is involved in the synthesis of drugs with anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It is used in the production of dyes, pigments, and polymers, where its reactive functional groups facilitate the formation of stable chemical bonds.
Mécanisme D'action
The mechanism of action of 4-hydroxy-3-nitrobenzoyl chloride depends on its application. In chemical synthesis, its reactivity is primarily due to the electrophilic nature of the carbonyl chloride group, which readily undergoes nucleophilic attack. The nitro group can participate in electron-withdrawing effects, influencing the reactivity of the benzene ring and adjacent functional groups. In biological systems, derivatives of this compound may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Comparaison Avec Des Composés Similaires
4-Hydroxybenzoyl chloride: Lacks the nitro group, making it less reactive in certain substitution reactions.
3-Nitrobenzoyl chloride: Lacks the hydroxyl group, affecting its solubility and reactivity.
4-Nitrobenzoyl chloride: Lacks the hydroxyl group, influencing its chemical behavior and applications.
Uniqueness: 4-Hydroxy-3-nitrobenzoyl chloride is unique due to the presence of both hydroxyl and nitro groups, which confer distinct reactivity patterns and enable a wide range of chemical transformations. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various industrial and research applications.
Propriétés
Numéro CAS |
85136-67-0 |
|---|---|
Formule moléculaire |
C7H4ClNO4 |
Poids moléculaire |
201.56 g/mol |
Nom IUPAC |
4-hydroxy-3-nitrobenzoyl chloride |
InChI |
InChI=1S/C7H4ClNO4/c8-7(11)4-1-2-6(10)5(3-4)9(12)13/h1-3,10H |
Clé InChI |
OIBCDLJVMQNOTQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)Cl)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4R,5S,6S)-3-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid sodium, ZD-443 sodium](/img/structure/B12813690.png)
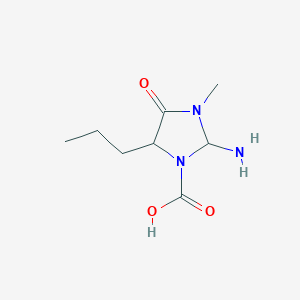

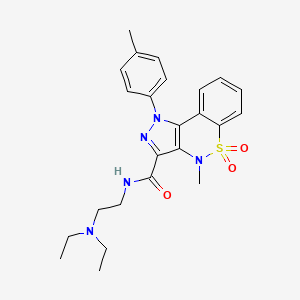
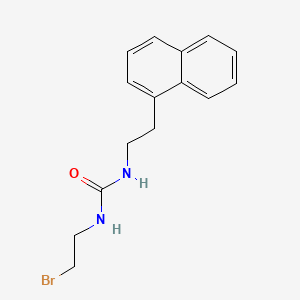
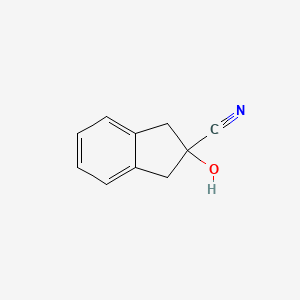

![3-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxypentanoic acid](/img/structure/B12813751.png)
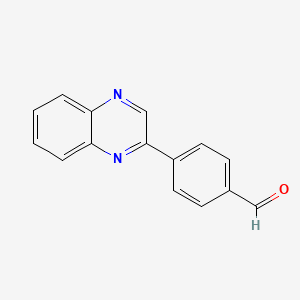




![Tert-butyl 4-[(6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B12813799.png)
